1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS No.: 1011400-09-1
Cat. No.: VC8035461
Molecular Formula: C21H16ClN3O2
Molecular Weight: 377.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1011400-09-1 |
|---|---|
| Molecular Formula | C21H16ClN3O2 |
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C21H16ClN3O2/c1-13-19-17(21(26)27)11-18(15-5-3-2-4-6-15)23-20(19)25(24-13)12-14-7-9-16(22)10-8-14/h2-11H,12H2,1H3,(H,26,27) |
| Standard InChI Key | IBAJNSURVSGOMV-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₂₁H₁₆ClN₃O₂, with a molecular weight of 377.8 g/mol. Key structural features include:
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A pyrazolo[3,4-b]pyridine core, enabling π-π stacking and hydrogen bonding.
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A 4-chlorobenzyl group at N1, contributing to hydrophobic interactions.
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A methyl group at C3 and phenyl group at C6, enhancing steric bulk and binding selectivity.
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A carboxylic acid at C4, critical for hydrogen bonding and solubility .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1011400-09-1 |
| IUPAC Name | 1-[(4-Chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC=C(C=C4)Cl |
| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) |
| LogP | ~3.2 (predicted) |
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis typically involves multi-component reactions (MCRs) and cyclization strategies:
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Doebner-Ugi Reaction: Combines aldehydes, amines, and carboxylic acids to construct the pyrazolo[3,4-b]pyridine core. For example, 5-amino-3-methylpyrazole reacts with aromatic aldehydes and α,β-unsaturated ketones under acidic conditions to form intermediates, followed by Ugi-type amidation .
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Cyclocondensation: 3-(Cyanoacetyl)indole and 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine undergo catalytic cyclization using Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ nanoparticles, yielding the target compound in 82% yield .
Structural Confirmation
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.2 ppm (pyridine H), δ 7.4–7.8 ppm (aromatic H), and δ 5.1 ppm (CH₂ of benzyl).
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X-ray Crystallography: Confirms the planar pyrazolo[3,4-b]pyridine core and orthogonal orientation of the 4-chlorobenzyl group .
Biological Activities and Mechanisms
Kinase Inhibition
The compound exhibits nanomolar inhibitory activity against TRKA (IC₅₀ = 56 nM), disrupting autophosphorylation and downstream MAPK/ERK signaling in KM-12 colorectal cancer cells . Comparative studies with larotrectinib (1) reveal similar binding modes to the ATP pocket, with the 4-chlorobenzyl group occupying a hydrophobic cleft near Leu657 .
PPARα Activation
As a PPARα agonist, it reduces plasma triglycerides in high-fructose-fed rats by 40% at 10 mg/kg, comparable to fenofibrate. Structural studies show the carboxylic acid forms hydrogen bonds with Tyr314 and His440 in the ligand-binding domain, while the phenyl group stabilizes helix 12 .
Antibacterial Activity
Despite moderate solubility, derivatives demonstrate bacteriostatic effects against Staphylococcus aureus (MIC = 32 µg/mL) by inhibiting dihydrofolate reductase (DHFR) .
Structure-Activity Relationships (SAR)
Substituent Effects
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C4 Carboxylic Acid: Essential for PPARα activation; esterification (e.g., methyl ester) abolishes activity .
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N1 4-Chlorobenzyl: Enhances TRK selectivity; replacing chlorine with fluorine reduces potency by 10-fold .
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C6 Phenyl: Optimal for π-stacking with TRKA’s Phe589; substitution with heteroaryls (e.g., pyridyl) decreases affinity .
Table 2: SAR of Key Modifications
| Position | Modification | Effect on TRKA IC₅₀ | Effect on PPARα EC₅₀ |
|---|---|---|---|
| C4 | COOH → COOCH₃ | >1,000 nM | Inactive |
| N1 | 4-Cl-Bn → 3-Cl-Bn | 89 nM | 52% Activation |
| C6 | Ph → 4-F-Ph | 120 nM | No Change |
Pharmacokinetics and Toxicity
ADME Properties
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Absorption: Moderate oral bioavailability (F = 35%) due to low intestinal permeability .
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Metabolism: Hepatic CYP2C9-mediated oxidation to inactive metabolites; plasma half-life = 4.2 h .
Toxicity Profile
Comparative Analysis with Analogues
1-(3-Chlorobenzyl) Isomer
The 3-chlorobenzyl analogue (CAS 1011398-52-9) shows reduced TRKA affinity (IC₅₀ = 120 nM) due to suboptimal hydrophobic packing in the binding site.
Methyl Ester Derivative
Methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS N/A) serves as a prodrug, hydrolyzing in vivo to the active carboxylic acid.
Future Directions and Applications
Oncology
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Combination Therapy: Synergizes with EGFR inhibitors (e.g., erlotinib) in NSCLC models .
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PROTAC Development: Conjugation with E3 ligase ligands to degrade TRK fusion proteins .
Metabolic Diseases
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